molecular formula C11H12BrNO B095829 3-(2-bromoethyl)-5-methoxy-1H-indole CAS No. 18334-96-8

3-(2-bromoethyl)-5-methoxy-1H-indole

Cat. No.: B095829
CAS No.: 18334-96-8
M. Wt: 254.12 g/mol
InChI Key: WBDAYIPVARSWMX-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a bromoethyl group and a methoxy group on the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole followed by an alkylation reaction. One common method is to start with 5-methoxyindole, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-methoxy-3-bromoindole is then subjected to an alkylation reaction with ethylene dibromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-5-methoxy-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of 3-(2-substituted-ethyl)-5-methoxy-1H-indole derivatives.

    Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

    Reduction: Formation of 3-(2-bromoethyl)-5-methoxy-2,3-dihydro-1H-indole.

Scientific Research Applications

3-(2-Bromoethyl)-5-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-5-methoxy-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-5-methoxy-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Bromoethyl)-1H-indole: Lacks the methoxy group on the indole ring.

    5-Methoxy-1H-indole: Lacks the bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications that are not possible with similar compounds lacking one of these groups .

Properties

IUPAC Name

3-(2-bromoethyl)-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDAYIPVARSWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455507
Record name 3-(2-bromoethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18334-96-8
Record name 3-(2-bromoethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(5-methoxy-1H-indol-3-yl)ethanol (4.0 g, 20.92 mmol) in DCM (30 mL), CBr4 (7.98 g, 24.06 mmol) was added, then the reaction mixture was cooled to 0° C. and PPh3 (6.3 g, 24.0 mmol) was added. After stirring at rt for 2 h, the solvent was removed under reduced pressure. Purification was performed by FC (EtOAc/hex 3:1, Rf=0.31) to yield the title compound as a brown oil which turned into a solid during storage in the freezer. LC-MS conditions B: tR=0.78 min, [M+H]+=254.06.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7.98 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10 g of the product obtained in Stage 1 (0.0523 mol), 16.5 g of triphenylphosphine (0.0628 mol), 17.3 g of carbon tetrabromide (0.0628 mol) and 200 ml of acetonitrile is left stirring for 2 hours. The solvent is then evaporated under vacuum and the product purified by chromatography on a silica column, Merck 70-230 mesh, using dichloromethane as eluent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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